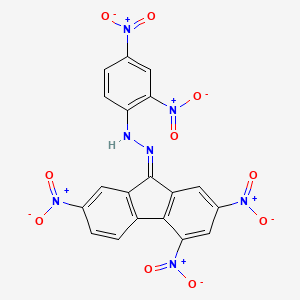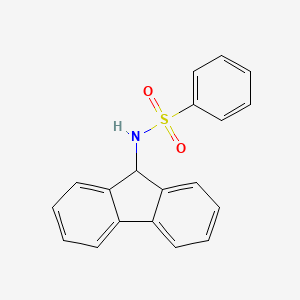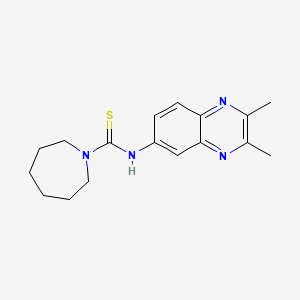![molecular formula C18H15NO3S B5768229 {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid](/img/structure/B5768229.png)
{2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid, also known as MAT, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid involves the inhibition of COX-2 activity, which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2 activity, {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid can reduce inflammation and pain. Additionally, {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid has been reported to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
{2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. Additionally, {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid has been reported to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects. However, the exact biochemical and physiological effects of {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid are still under investigation.
实验室实验的优点和局限性
One advantage of using {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid is relatively easy to synthesize using established methods. However, one limitation of using {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the investigation of {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid. One potential direction is the development of more efficient synthesis methods for {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid and its derivatives. Another direction is the investigation of the potential applications of {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid in other fields, such as materials science and environmental science. Additionally, further studies are needed to fully understand the biochemical and physiological effects of {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid and its potential as a therapeutic agent.
合成方法
{2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid can be synthesized using various methods, including the reaction of 2-naphthylamine and 2-thienylacetic acid in the presence of a coupling agent. Another method involves the reaction of 2-naphthylamine with 2-bromo-3-methylthiophene in the presence of a palladium catalyst. Both methods have been reported to yield {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid with high purity.
科学研究应用
{2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid has been investigated as a potential anti-inflammatory and analgesic agent due to its ability to inhibit cyclooxygenase-2 (COX-2) activity. In organic synthesis, {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid has been used as a building block for the synthesis of various compounds, including heterocyclic compounds. In materials science, {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid has been studied for its potential use in organic solar cells and organic light-emitting diodes (OLEDs).
属性
IUPAC Name |
2-[2-methyl-5-(naphthalen-2-ylcarbamoyl)thiophen-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-11-14(10-17(20)21)9-16(23-11)18(22)19-15-7-6-12-4-2-3-5-13(12)8-15/h2-9H,10H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXMAWNVLKCEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)NC2=CC3=CC=CC=C3C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-5-((2-naphthylamino)carbonyl)-3-thienyl)acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5768148.png)
![4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5768153.png)

![6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5768174.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5768176.png)

![N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5768198.png)
![N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5768202.png)
![ethyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5768209.png)
![4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5768213.png)


![N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5768258.png)
![N-[4-(acetylamino)phenyl]-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5768274.png)